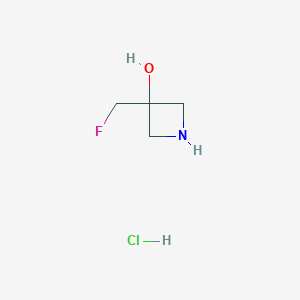![molecular formula C10H20N2O2 B6246685 (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide CAS No. 2408938-16-7](/img/new.no-structure.jpg)
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide: is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a tert-butoxy group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced through a nucleophilic substitution reaction using tert-butyl halides or tert-butyl alcohol in the presence of a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrrolidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Synthesis: Utilizing batch reactors or continuous flow reactors to control reaction parameters and improve efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide can undergo oxidation reactions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives or other reduced products.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reagents: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Nucleophiles or electrophiles such as halides, alkylating agents, or acylating agents.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrrolidine derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide can be used as a building block in the synthesis of complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate enzyme-substrate interactions or protein-ligand binding.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding.
Receptor Binding: It may interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxylate: A similar compound with a carboxylate group instead of a carboxamide group.
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxylic acid: A compound with a carboxylic acid group instead of a carboxamide group.
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-amine: A compound with an amine group instead of a carboxamide group.
Uniqueness:
Functional Groups: The presence of both the tert-butoxy group and the carboxamide group in (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide makes it unique compared to similar compounds.
Properties
CAS No. |
2408938-16-7 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



